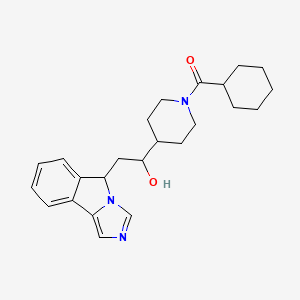

Acyl piperidine derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H31N3O2 |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

cyclohexyl-[4-[1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl]piperidin-1-yl]methanone |

InChI |

InChI=1S/C24H31N3O2/c28-23(14-21-19-8-4-5-9-20(19)22-15-25-16-27(21)22)17-10-12-26(13-11-17)24(29)18-6-2-1-3-7-18/h4-5,8-9,15-18,21,23,28H,1-3,6-7,10-14H2 |

InChI Key |

FDUHADIZUWTWAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(CC2)C(CC3C4=CC=CC=C4C5=CN=CN35)O |

Origin of Product |

United States |

Synthetic Strategies for Acyl Piperidine Derivatives

Fundamental Methodologies for Piperidine (B6355638) Ring Construction

The synthesis of the piperidine ring, the central structural element of "Acyl piperidine derivative 1," can be achieved through a variety of intramolecular cyclization strategies. These methods involve the formation of a carbon-nitrogen or carbon-carbon bond to close a six-membered ring from an acyclic precursor. The choice of strategy often depends on the desired substitution pattern, stereochemical outcome, and the functional group tolerance of the reaction.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of heterocyclic systems, including the piperidine ring. By tethering the reacting partners, the entropic barrier to cyclization is reduced, often leading to efficient and selective ring formation.

Electrophilic cyclization involves the attack of a nucleophilic nitrogen atom onto an electrophilic carbon center within the same molecule. This approach is versatile and can be initiated by various electrophiles. For instance, the iodocyclization of unsaturated tosylamides, promoted by the oxidation of potassium iodide with Oxone, yields N-tosyl iodopiperidines in good yields organic-chemistry.org. Another strategy involves the formation of a (thiomethyl)methyl carbenium ion from dimethyl sulfoxide (DMSO) under mild conditions, which then reacts with homoallylic amines to generate 4-chloropiperidines organic-chemistry.org. These reactions provide functionalized piperidine rings that can be further elaborated to access complex targets like "this compound."

Key features of electrophilic cyclization for piperidine synthesis include:

Versatility: A wide range of electrophiles and nucleophiles can be employed.

Functional Group Tolerance: Many protocols are compatible with various functional groups.

Stereocontrol: The stereochemistry of the starting material can often influence the stereochemical outcome of the cyclization.

| Precursor Type | Reagents | Product | Yield (%) | Reference |

| Unsaturated Tosylamide | KI, Oxone | N-Tosyl Iodopiperidine | Good | organic-chemistry.org |

| Homoallylic Amine | DMSO, HCl·DMPU | 4-Chloropiperidine | Good | organic-chemistry.org |

Table 1: Examples of Electrophilic Cyclization for Piperidine Synthesis

Radical cyclization offers a powerful alternative for the construction of the piperidine ring, particularly for the formation of C-C bonds. These reactions typically involve the generation of a radical species that subsequently adds to an unsaturated bond within the same molecule. A notable approach is the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which can produce polysubstituted piperidines nih.govacs.orgfigshare.combirmingham.ac.uk. The diastereoselectivity of these reactions can be influenced by the nature of the radical stabilizing group and the reaction conditions nih.govacs.orgfigshare.combirmingham.ac.uk. For instance, the cyclization of a (triethylsilyl)vinyl-stabilized radical can proceed with high diastereoselectivity nih.govacs.org.

Furthermore, radical-mediated C-H amination/cyclization of linear amines provides another avenue to piperidines nih.gov. These reactions can be initiated through various methods, including electrolysis and copper catalysis nih.gov. A cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has also been developed, yielding various piperidines in good yields nih.govmdpi.com.

| Precursor | Initiator/Catalyst | Key Features | Yield (%) | Diastereomeric Ratio | Reference |

| 7-substituted-6-aza-8-bromooct-2-enoates | (TMS)3SiH | High diastereoselectivity | up to 90 | up to >99:1 | |

| Linear Amino-aldehydes | Cobalt(II) catalyst | Effective for various piperidines | Good | N/A | nih.govmdpi.com |

| 1,6-enynes | Triethylborane | Complex radical cascade | N/A | N/A | nih.gov |

Table 2: Research Findings in Radical Cyclization for Piperidine Synthesis

The intramolecular aza-Michael addition is a highly effective method for constructing the piperidine ring, involving the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor nih.gov. This strategy is particularly powerful when organocatalysis is employed, allowing for the enantioselective synthesis of substituted piperidines mdpi.comnih.govscholaris.ca. Chiral cinchona-based primary-tertiary diamines, in combination with a co-catalyst such as trifluoroacetic acid (TFA), have been shown to catalyze the intramolecular aza-Michael addition of enone carbamates to afford 2-substituted piperidines in high yields and with excellent enantioselectivity nih.gov.

The efficiency of the aza-Michael addition can be influenced by the nature of the nitrogen nucleophile, with carbamates, sulfonamides, and amides being suitable Michael donors rsc.org. The reaction proceeds through the activation of the unsaturated system, often via the formation of an iminium ion intermediate when using organocatalysts nih.govrsc.org.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Cinchona-based Diamine / TFA | Enone Carbamate (B1207046) | 2-Substituted Piperidine | 75-95 | up to 99 | nih.gov |

| Quinoline Organocatalyst / TFA | N-tethered alkene | 2,5-Disubstituted Piperidine | Good | High | mdpi.com |

Table 3: Organocatalytic Intramolecular Aza-Michael Additions for Piperidine Synthesis

The aza-silyl-Prins reaction is a powerful cyclization method for the synthesis of tetrahydropyridines, which are immediate precursors to piperidines. This reaction involves the condensation of a homoallylic amine containing a vinylsilane with an aldehyde, promoted by a Lewis acid acs.org. The reaction proceeds through an iminium ion intermediate, followed by cyclization and elimination of the silyl group to form a double bond, which can be subsequently reduced to the piperidine acs.org. A significant advancement in this area is the development of the first asymmetric aza-silyl-Prins reaction, which utilizes a novel chiral auxiliary on the homoallylic amine to produce piperidine derivatives in high yields and as single enantiomers acs.orgnih.govsoton.ac.uk. This method provides access to valuable and diverse piperidines and their derivatives, such as pipecolic acid nih.govsoton.ac.uk.

| Amine Substrate | Aldehyde | Lewis Acid | Key Feature | Yield | Stereoselectivity | Reference |

| Chiral Auxiliary-Homoallylic Amine | Various | Various | First asymmetric version | High | Single enantiomer | acs.orgnih.govsoton.ac.uk |

| Vinylsilane-containing Homoallylic Amine | Various | Indium Trichloride | Highly efficient | High | 2,6-trans isomer | acs.org |

Table 4: Key Findings in Intramolecular Silyl-Prins Reactions for Piperidine Synthesis

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide array of carbo- and heterocyclic systems, including the piperidine core of "this compound". This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs and Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene like ethylene semanticscholar.orgresearchgate.netyoutube.com. The success of RCM in piperidine synthesis is often dependent on the nature of the nitrogen protecting group, as basic nitrogen atoms can sometimes interfere with the catalyst's activity semanticscholar.org. To circumvent this, nitrogen atoms are often protected as amides or carbamates.

The application of RCM has been instrumental in the total synthesis of numerous piperidine and pyrrolidine natural alkaloids researchgate.net. The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields and selectivity. For example, second-generation Grubbs and Hoveyda-Grubbs catalysts have shown high efficiency in these transformations semanticscholar.orgbeilstein-journals.org.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Grubbs II catalyst | Fluorinated dialkenyl N-Boc amines | N-Boc tetrahydropyridine (B1245486) | N/A | semanticscholar.org |

| Hoveyda-Grubbs 2nd generation | α,β-unsaturated amide | Dihydropyridinone | N/A | |

| Grubbs catalyst | Diene-containing amines | Tetrahydropyridine | Good to Excellent | nih.gov |

Table 5: Application of Ring-Closing Metathesis in Piperidine Synthesis

Intermolecular Approaches to Piperidine Synthesis

Intermolecular strategies for synthesizing the piperidine core involve the assembly of the ring from two or more separate molecular components. These methods are valued for their convergence and ability to rapidly build molecular complexity.

Reductive amination is a cornerstone of amine synthesis and provides a powerful method for constructing the piperidine skeleton. acs.org A particularly effective strategy is the double reductive amination (DRA) of dicarbonyl compounds, which forms the heterocyclic ring in a single, efficient step. chim.it This "one-pot" reaction typically involves a cascade of four steps: initial imine formation, reduction to an amino group, subsequent intramolecular cyclization to a cyclic imine (or enamine), and a final reduction to yield the piperidine ring. chim.it

This approach is highly versatile due to the wide availability of both the dicarbonyl substrates and the amine nitrogen source. chim.it For instance, sugar-derived dialdehydes or ketoaldehydes are often used to ensure specific stereochemical outcomes in the final product. chim.it The reaction can be performed with various reducing agents under different conditions.

Table 1: Examples of Reductive Amination for Piperidine Synthesis

| Dicarbonyl Substrate | Amine Source | Reducing Agent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pentadialdose | Ammonia | H₂ (35 atm), Catalyst | Mono-protected Isofagomine | 78% | chim.it |

| Aldehyde | Piperidine | NaBH₃(CN), Acetic Acid | N-substituted Piperidine | - | researchgate.net |

Data sourced from multiple studies to illustrate the versatility of the method.

Cycloaddition reactions offer a powerful and stereocontrolled route to the piperidine ring by forming multiple carbon-carbon or carbon-nitrogen bonds in a concerted or stepwise fashion. The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where an aza-diene (e.g., an imine) reacts with a dienophile to construct the six-membered ring. dtic.mil

Another significant approach is the intramolecular nitrone dipolar cycloaddition. iupac.org This method involves generating a nitrone and an alkene within the same molecule, which then undergo a cycloaddition to form a bicyclic isoxazolidine intermediate. Subsequent reductive cleavage of the N-O bond reveals the desired substituted piperidine. iupac.org These reactions can be catalyzed by Lewis acids to enhance reactivity and control stereoselectivity. rsc.org

Table 2: Selected Cycloaddition Strategies for Piperidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | Donor-Acceptor Cyclobutanes + Iminooxindoles | Sc(OTf)₃ | Access to spiro[piperidine-3,2′-oxindoles] | rsc.org |

| Intramolecular Nitrone Cycloaddition | Tethered Nitrone and Alkene | Thermal | Stereocontrolled synthesis of polyhydroxylated piperidines | iupac.org |

This table highlights different cycloaddition methodologies used in piperidine synthesis.

The formation of the piperidine ring via nucleophilic substitution is a classical and reliable strategy. These reactions typically involve the intramolecular cyclization of a linear precursor containing a nucleophilic amine at one end and an electrophilic carbon with a suitable leaving group at the other. nih.gov A common approach is the reaction of a primary amine with a 1,5-dihaloalkane. nih.gov

Tandem reactions, such as SN2-Michael additions, have also been developed for the preparation of six-membered nitrogen heterocycles. dtic.mil In one example, an alkyl 7-iodoacrylate undergoes a Michael addition with an amine, followed by an intramolecular nucleophilic displacement to close the ring. dtic.mil While effective, methods using highly reactive alkylating agents like dihaloalkanes can present challenges related to genotoxicity. nih.gov

The reduction of readily available pyridine (B92270) precursors is one of the most common and direct methods for synthesizing the piperidine scaffold. nih.govnih.gov This transformation can be achieved through catalytic hydrogenation under various conditions, often employing transition metal catalysts. nih.govyoutube.com

Both heterogeneous and homogeneous catalysts are effective. Heterogeneous systems frequently use metals like palladium, platinum, or rhodium on a carbon support. acs.orgnih.gov Homogeneous catalysts, such as iridium(III) complexes, have also been developed for robust and selective ionic hydrogenation of pyridines. chemrxiv.org A significant challenge in this approach is the aromatic stability of the pyridine ring and its potential to poison the catalyst. chemrxiv.orgdicp.ac.cn Consequently, reactions may require harsh conditions, such as high pressures and temperatures. nih.gov However, recent advancements have enabled pyridine hydrogenation under much milder, and even electrochemical, conditions. nih.govacs.org The choice of catalyst and conditions is crucial for achieving high yields and, particularly in the case of substituted pyridines, for controlling stereoselectivity and preventing side reactions like hydrodefluorination. nih.gov

Table 3: Comparison of Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Substrate Example | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Rhodium on Carbon | Pyridine | Electrocatalytic, AEM electrolyzer | Milder conditions, high current efficiency | nih.govacs.org |

| Iridium(III) Complex | Substituted Pyridines | Ionic Hydrogenation | Tolerates sensitive functional groups (nitro, bromo, etc.) | chemrxiv.org |

| Pd(OH)₂ on Carbon | 3-Fluoropyridine | H₂, aq. HCl, MeOH | Selective for fluorinated pyridines, avoids hydrodefluorination | nih.gov |

This table summarizes modern catalytic methods for the reduction of pyridines to piperidines.

N-Acylation Methodologies for Piperidine Derivatives

Once the piperidine ring is synthesized, the final step in producing an acyl piperidine derivative is the formation of an amide bond at the secondary amine. This is a fundamental and typically high-yielding transformation in organic chemistry.

Direct acylation involves the reaction of the piperidine nitrogen with an activated carboxylic acid derivative. The most common acylating agents are acyl chlorides and acid anhydrides. orientjchem.org The reaction proceeds via nucleophilic attack of the piperidine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. smolecule.com

These reactions are generally carried out in an organic solvent and often in the presence of a base, such as pyridine or triethylamine. smolecule.com The base serves to neutralize the acidic byproduct (e.g., HCl from an acyl chloride), driving the reaction to completion. stackexchange.com In recent years, more environmentally friendly, catalyst-free, and solvent-free methods have also been developed, particularly using acid anhydrides as the acylating agent. orientjchem.org

Table 4: Common Methods for Direct N-Acylation of Piperidine

| Acylating Agent | Base/Catalyst | Solvent | Product Example | Yield | Reference |

|---|---|---|---|---|---|

| Acetyl Chloride | Pyridine | Dichloromethane | 1-Acetylpiperidine | - | smolecule.comstackexchange.com |

| Acetic Anhydride | Triethylamine | Dichloromethane | 1-Acetylpiperidine | High | smolecule.com |

| Acetic Anhydride | None (Catalyst-free) | Solvent-free | 1-Acetylpiperidine | Excellent | orientjchem.org |

Summary of common reagents and conditions for the N-acylation of the piperidine ring.

Acyl Chloride-Mediated Acylation

Acylation of piperidines using acyl chlorides is a robust and widely employed method for the formation of the amide bond. This reaction proceeds via a nucleophilic acyl substitution mechanism. Typically, the piperidine nitrogen atom, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of a chloride ion to form the corresponding N-acylpiperidine.

The process often begins with the activation of a carboxylic acid to its more reactive acyl chloride form. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction is frequently performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. These bases can also act as nucleophilic catalysts, forming a highly reactive quaternary acylammonium salt intermediate that is more susceptible to attack by the piperidine.

A representative example involves the reaction of 3-acetyl-18β-glycyrrhetinic acid with oxalyl chloride to yield an intermediate acyl chloride. This reactive intermediate, without being isolated, is then treated with a piperazine (B1678402) (a related six-membered nitrogen heterocycle) to produce the desired piperazinyl amide. By carefully controlling the reaction conditions, such as adding the acyl chloride solution dropwise to an excess of the amine, the formation of undesired bis-amide byproducts can be minimized.

Acid Anhydride-Mediated Acylation

Acid anhydrides serve as another class of effective acylating agents for piperidine derivatives. They are generally less reactive than acyl chlorides, which can allow for greater selectivity in some applications. The reaction mechanism is analogous to that of acyl chlorides, involving nucleophilic attack by the piperidine nitrogen on a carbonyl carbon of the anhydride, leading to the formation of the amide and a carboxylate byproduct.

A notable application of this method is the indium-metal-mediated synthesis of 4-aryl-4-acyl piperidines. google.com In this process, a 4-arylpyridine is reacted with an acid anhydride in the presence of indium powder. google.com This method is versatile, accommodating a range of acid anhydrides to produce variously acylated piperidine products. google.com

| Acylating Agent (Acid Anhydride) | Resulting Acyl Group | Reaction Conditions |

|---|---|---|

| Acetic Anhydride | Acetyl | Indium powder, 95-100°C, 6 hrs |

| Propionic Anhydride | Propionyl | Indium powder, 95-100°C |

| n-Butyric Anhydride | Butyryl | Indium powder, 95-100°C |

| Isobutyric Anhydride | Isobutyryl | Indium powder, 95-100°C |

| Benzoic Anhydride | Benzoyl | Indium powder, 95-100°C |

Other Acylating Agent Applications

Beyond acyl chlorides and anhydrides, other reagents can be utilized for the acylation of piperidines, often referred to as "coupling reagents" in the context of amide bond formation. luxembourg-bio.com These methods typically involve the in situ activation of a carboxylic acid.

Activated Esters: Carboxylic acids can be converted into activated esters, such as N-hydroxysuccinimide (NHS) esters, which are more susceptible to nucleophilic attack by amines like piperidine than the parent carboxylic acid. google.com This strategy is common in peptide synthesis and can be applied to piperidine acylation, offering a milder alternative to acyl chlorides. google.comacs.org The reaction proceeds cleanly, yielding the N-acylpiperidine and a water-soluble byproduct (e.g., NHS). google.com

Acyl-imidazolides: 1-Acyl-imidazoles, formed by the reaction of a carboxylic acid with a reagent like carbonyldiimidazole (CDI) or by reacting an imidazole with a ketene, are highly effective acylating agents. google.com They are particularly powerful, capable of acylating alcohols and amines at room temperature, releasing imidazole as a byproduct. google.com

Enzymatic Ligation: Biocatalysis offers a green and highly selective alternative for amide bond formation. Amide bond forming ligases, which function via ATP-dependent activation of a carboxylic acid, can be used. manchester.ac.uk While their synthetic potential is still being explored, these enzymes offer excellent chemoselectivity and regioselectivity, often eliminating the need for protecting groups. manchester.ac.uk

Advanced Synthetic Techniques for Acyl Piperidine Derivatives

The biological activity of piperidine derivatives is often critically dependent on their stereochemistry. Therefore, the development of synthetic methods that control the three-dimensional arrangement of atoms is of paramount importance.

Stereoselective and Enantioselective Synthesis

The use of chiral catalysts to induce enantioselectivity in the synthesis of acyl piperidines is a powerful strategy for accessing single-enantiomer products.

Rhodium-Catalyzed Asymmetric Synthesis: A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce enantioenriched 3-substituted piperidines. organic-chemistry.org This method utilizes a chiral Josiphos ligand in conjunction with a rhodium precursor to catalyze the reaction between arylboronic acids and a phenyl pyridine-1(2H)-carboxylate, yielding 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.org Subsequent reduction affords the desired chiral piperidine derivatives. organic-chemistry.org

| Catalyst System | Reaction Type | Substrate Example | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [Rh(cod)Cl]₂ / Josiphos ligand L5 | Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acid | 3-Aryl-tetrahydropyridine | Up to 99% | organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) / Chiral Hydroxamic Acid | Kinetic Resolution via Acylation | Racemic 2-methylpiperidine | Enantioenriched 2-methylpiperidine | Selectivity factor (s) up to 52 | acs.org |

Kinetic Resolution: In cases where a racemic mixture of a piperidine derivative is prepared, enantioselective acylation can be used for kinetic resolution. This technique employs a chiral catalyst that acylates one enantiomer of the piperidine faster than the other. A notable example uses a combination of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid. acs.org This cocatalyzed system forms a chiral activated ester in situ, which then preferentially acylates one enantiomer of the amine, allowing for the separation of the unreacted, enantioenriched amine from the acylated product. acs.org

For piperidine rings with multiple substituents, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective nucleophilic substitution reactions on a pre-existing piperidine ring are a common approach.

This strategy often involves the generation of an acyliminium cation intermediate from a precursor like an N-benzyloxycarbonyl-2-methoxypiperidine or a 2-acyloxypiperidine using a Lewis acid catalyst. acs.org This electrophilic intermediate then reacts with a nucleophile, such as a silyl enolate, to introduce a substituent at the 2-position. The stereochemical outcome of this addition can be controlled by the existing stereocenters on the piperidine ring and the reaction conditions. For instance, the synthesis of the potent antimalarial alkaloid Febrifugine was achieved using a diastereoselective nucleophilic substitution where the stereoselectivity was dependent on the nature of the protecting groups at the 2- and 3-positions of the piperidine ring. acs.org Similarly, a double nucleophilic substitution reaction has been used to form a cis-piperidine derivative from a linear precursor bearing two tosylated secondary alcohols. whiterose.ac.uk

Another powerful method is the use of multicomponent reactions. A four-component diastereoselective synthesis of highly substituted piperidin-2-ones has been reported, proceeding through a Michael-Mannich cascade. researchgate.net This reaction combines an aromatic aldehyde, a Michael acceptor, a pyridinium ylide, and ammonium acetate to construct the piperidine ring with three new stereocenters in a single, highly stereoselective step. researchgate.net

Memory of Chirality Approaches

The "memory of chirality" (MOC) is a powerful strategy that allows for the transfer of chirality from a starting material to a product, even after the original stereocenter has been temporarily destroyed. This approach has been effectively utilized in the synthesis of chiral acyl piperidine derivatives.

One notable application involves the intramolecular SN2' cyclization of α-amino ester enolates. In this method, a chiral α-amino ester is deprotonated to form a planar enolate, erasing the stereocenter. However, the chirality is retained in the form of a chiral axis or other elements of asymmetry within the molecule. Subsequent intramolecular cyclization proceeds with high diastereoselectivity and enantioselectivity, effectively "remembering" the initial chirality. The Thorpe-Ingold effect, which favors cyclization by bringing the reacting groups into closer proximity, can further enhance the preservation of chirality. This strategy provides a route to piperidine derivatives with adjacent quaternary and tertiary stereocenters, which are challenging motifs to construct using other methods.

Metal-Catalyzed Coupling and Cyclization Reactions

Metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, and acyl piperidines are no exception. These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium catalysis is a versatile tool for the synthesis of acyl piperidines. A prominent example is the palladium(II)-catalyzed aza-Claisen rearrangement. This reaction has been successfully applied to the stereoselective synthesis of piperidine alkaloids, such as (+)-α-conhydrine. nih.gov In this approach, a chiral allylic amine derivative undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, catalyzed by a palladium(II) species, to form a γ,δ-unsaturated amide. The stereochemistry of the newly formed carbon-carbon bond is controlled by the geometry of the transition state, which can be influenced by directing groups within the substrate. For instance, a methoxymethyl (MOM) ether can direct the rearrangement to proceed through a specific chair-like transition state, leading to high diastereoselectivity. Subsequent ring-closing metathesis of the resulting diene provides the piperidine ring.

Another powerful palladium-catalyzed method involves the amide enolate-induced aza-Claisen rearrangement of 1-acyl-2-vinylpiperidines. This reaction leads to a ring expansion, providing access to medium-sized lactams with various substituents at the α-position to the carbonyl group in good yields. tandfonline.com

Table 1: Examples of Palladium-Catalyzed Aza-Claisen Rearrangement

| Starting Material | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chiral N-allylic amine with MOM-ether directing group | Pd(II) catalyst | γ,δ-Unsaturated amide precursor to (+)-α-conhydrine | High diastereoselectivity | nih.gov |

| 1-Acyl-2-vinylpiperidine | LHMDS, Toluene | Ring-expanded lactam | Good | tandfonline.com |

Copper-catalyzed reactions are widely used for the formation of carbon-nitrogen bonds. In the context of acyl piperidine synthesis, copper-catalyzed N-arylation of amines and amides is a key transformation. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov These reactions, often referred to as Ullmann or Goldberg-type couplings, allow for the introduction of an aryl group onto the piperidine nitrogen. Modern advancements have led to the development of milder reaction conditions through the use of various ligands, such as derivatives of the natural amino acid L-proline. nih.gov

A particularly innovative approach involves the enantioselective, radical-mediated δ C-H cyanation of acyclic amines catalyzed by a chiral copper complex. This reaction interrupts the classical Hofmann-Löffler-Freytag reaction, allowing for the installation of a cyano group at the δ-position with high regio- and enantioselectivity. The resulting δ-amino nitrile can then be converted to a chiral piperidine, representing a novel (5+1) synthetic strategy. nih.gov This method has been successfully applied to the asymmetric synthesis of the anti-cancer drug niraparib. nih.gov

Table 2: Examples of Copper-Catalyzed Synthesis of Piperidine Precursors

| Starting Material | Catalyst/Reagents | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Acyclic amine | Chiral Cu(I) complex, N-fluoro amide, Me3SiCN | δ-Amino nitrile | Good to excellent | High | nih.gov |

| Amide and Aryl Iodide | CuI, (S)-N-Methylpyrrolidine-2-carboxylate, K2CO3, DMSO | N-Arylamide | Good to high | N/A | nih.gov |

Iridium catalysts have emerged as powerful tools for the asymmetric synthesis of nitrogen-containing heterocycles. One notable application is the iridium-catalyzed asymmetric reductive amination of C2-acylpyridines, which provides access to chiral 1-pyridin-2-yl-ethylamines, important building blocks for pharmaceuticals. researchgate.net

Furthermore, iridium catalysts can be employed for the regio- and diastereoselective synthesis of C-substituted piperazines through a head-to-head coupling of imines. nih.gov While this example focuses on piperazines, the underlying principles of iridium-catalyzed C-C and C-N bond formation are applicable to the synthesis of substituted piperidines. Chiral iridium complexes have also been utilized in the asymmetric hydrogenation of pyridinium salts, leading to enantioenriched piperidines.

Table 3: Examples of Iridium-Catalyzed Reactions for Piperidine Synthesis

| Starting Material | Catalyst/Conditions | Product | Yield (%) | Enantiomeric/Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| C2-Acylpyridine and Amine | Chiral Iridium Complex, HCOOH/Et3N | Chiral 1-Pyridin-2-yl-ethylamine | Up to 97% | Up to 95% ee | researchgate.net |

| Imine | [IrCl(cod)(PPh3)], N-oxide additive | C-Substituted Piperazine | Good | Single diastereomer | nih.gov |

Gold catalysis has gained significant attention for its ability to activate alkynes, allenes, and alkenes toward nucleophilic attack. In the synthesis of piperidine derivatives, gold(I) catalysts have been effectively used in intramolecular amination reactions. For instance, the gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines provides a direct route to substituted piperidines. researchgate.netnih.gov This reaction proceeds with high diastereoselectivity and can be used to transfer chirality from a stereogenic center in the starting material to the product.

Gold(I) catalysts also enable divergent and diastereoselective syntheses of related nitrogen heterocycles, such as azepines, through ammoniumation/ring-expansion cascades. researchgate.net These reactions proceed through vinyl-ammonium gold intermediates that can be trapped intramolecularly by nucleophiles. Furthermore, gold-catalyzed oxidative coupling reactions using aryltrimethylsilanes as coupling partners offer a complementary approach to previously reported methods using boronic acids, often with reduced side products. nih.gov

Table 4: Examples of Gold(I)-Catalyzed Piperidine Synthesis

| Starting Material | Catalyst/Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Ratio | Reference |

|---|---|---|---|---|---|

| (Z)-6-(N-benzylamino)-2-heptenol | (IPr)AuCl/AgOTf | 1-Benzyl-2-vinylpiperidine | 91 | N/A | nih.gov |

| (R,Z)-8-(N-benzylamino)-3-octen-2-ol | [P(t-Bu)2(o-biphenyl)]AuCl/AgSbF6 | (R,E)-1-Benzyl-2-(1-propenyl)piperidine | 99 | 96% ee | researchgate.netnih.gov |

| Dithiane derivative with a stereogenic center | [P(t-Bu)2(o-biphenyl)]AuCl/AgSbF6 | cis-2,6-Disubstituted piperidine | 91 | 25:1 dr | nih.gov |

Multi-component Reactions for Acyl Piperidine Libraries

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of libraries of structurally diverse molecules. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that have been applied to the synthesis of acyl piperidine derivatives.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgorganicreactions.orgnih.govbohrium.com By employing bifunctional starting materials, the initial Passerini adduct can undergo subsequent intramolecular reactions to generate heterocyclic scaffolds, including piperidines.

The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, which yields a bis-amide product. mdpi.comnih.govresearchgate.netresearchgate.net This reaction is highly versatile and allows for the introduction of multiple points of diversity in a single step. By using a piperidine-containing starting material as one of the components (e.g., a piperidone as the carbonyl component or an amino-piperidine as the amine component), libraries of acyl piperidine derivatives can be efficiently constructed. For example, the Ugi reaction has been used to synthesize derivatives of the potent opioid analgesic carfentanil. nih.govresearchgate.net A "split-Ugi" approach has also been developed for the synthesis of 1,4-disubstituted piperazine-based libraries, demonstrating the adaptability of this methodology. nih.gov

Table 5: Examples of Multi-component Reactions for Acyl Piperidine Synthesis

| Reaction Type | Components | Product Scaffold | Key Features | Reference |

|---|---|---|---|---|

| Passerini Reaction | Carboxylic acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy amide | Can be followed by cyclization to form heterocycles. | wikipedia.orgnih.gov |

| Ugi Reaction | Carboxylic acid, Aldehyde/Ketone, Amine, Isocyanide | Bis-amide | High diversity, efficient library synthesis. Used for carfentanil and remifentanil synthesis. | nih.govresearchgate.net |

| Split-Ugi Reaction | Acid, Carbonyl, Isocyanide, Diamine (e.g., piperazine) | 1,4-Disubstituted piperazine | Generates chemical diversity around a cyclic diamine core. | nih.gov |

Microwave-Assisted Synthesis of Acyl Piperidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a significant advancement in synthetic chemistry, offering a powerful alternative to conventional heating methods for the synthesis of heterocyclic compounds, including acyl piperidine derivatives. nih.govijpsjournal.com This technique utilizes microwave radiation to heat reactions, which can lead to dramatic accelerations in reaction rates, increased product yields, and enhanced purity. ajprd.comeurekalert.orgrsc.org The efficiency of microwave heating stems from its unique mechanism, which involves the direct interaction of microwaves with polar molecules in the reaction mixture. slideshare.net

The fundamental mechanisms of microwave heating are dipolar polarization and ionic conduction. ijnrd.orgbspublications.net In dipolar polarization, polar molecules or intermediates within the reaction mixture continuously attempt to align themselves with the oscillating electric field of the microwave radiation. slideshare.netcem.com This rapid reorientation generates friction, leading to intense and uniform heating of the reaction medium at a molecular level. bspublications.net The ionic conduction mechanism involves the migration of charged particles (ions) in the reaction mixture under the influence of the microwave's electric field, which causes collisions and generates heat. ajprd.combspublications.net This direct and instantaneous "superheating" of the reaction mixture is fundamentally different from conventional heating, where heat is transferred inefficiently from an external source through the vessel walls via conduction and convection. slideshare.netijnrd.orgcem.com

The application of microwave irradiation in the synthesis of acyl piperidine derivatives presents numerous advantages over traditional methods. Key benefits include:

Accelerated Reaction Rates: Microwave synthesis can reduce reaction times from hours or days to mere minutes. sphinxsai.com

Higher Yields: The rapid and efficient heating often leads to higher yields of the desired acyl piperidine products and minimizes the formation of byproducts. ijpsjournal.comrsc.org

Improved Purity: The reduction in reaction time and side reactions typically results in a cleaner reaction profile and a purer final product. rsc.org

Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is a more energy-efficient process. slideshare.net

Green Chemistry: MAOS aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often allowing for solvent-free reactions. ijpsjournal.comajprd.comijnrd.org

Research has demonstrated the successful application of microwave-assisted techniques for the synthesis of various acyl piperidine derivatives. For instance, a series of new acetamide derivatives containing piperidine rings were synthesized using both conventional heating and microwave irradiation. mdpi.com The microwave-assisted approach provided the desired compounds in good yields at significantly reduced reaction times. mdpi.com

Another study reported a practical and efficient microwave-assisted method for synthesizing pyrimidines and thiazolidinones incorporating a piperidine moiety. The synthesis of chalcone derivatives, key intermediates, was achieved in just 5 minutes using microwave irradiation at 600W, a significant improvement over conventional methods. Subsequent cyclization reactions to form the final heterocyclic products were also completed in minutes under microwave conditions.

Comparative studies consistently highlight the superiority of microwave-assisted methods. In the synthesis of novel 1,2,4-triazoles bearing a piperidine ring, the microwave-assisted technique was found to be a more powerful tool for effective synthesis compared to conventional heating, based on factors like yield, time, and purity. researchgate.net Similarly, a comparative study on the synthesis of various heterocyclic molecules found that the microwave-induced method reduced reaction times from 2-15 hours to 2-8 minutes and provided appreciably higher yields. sphinxsai.com

The following tables present data from studies that compare conventional and microwave-assisted synthesis for reactions involving the formation of piperidine derivatives, illustrating the significant advantages of the microwave-based approach.

Table 1: Comparison of Conventional vs. Microwave Synthesis of Acetamide Derivatives

This table compares the reaction time and yield for the synthesis of N-(p-chlorobenzylidene)-2-(piperidin-1-yl)acetamide.

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | 70 | 7 hours | 60% | mdpi.com |

| Microwave Irradiation | 65-70 | 15 minutes | 85% | mdpi.com |

Table 2: Comparison of Conventional vs. Microwave Synthesis of Pyrimidine (B1678525) Imines

This table shows a comparison for the synthesis of N-benzylidene-4-phenyl-6-(4-(piperidin-1-yl)phenyl)pyrimidin-2-amine.

| Method | Power (W) | Time | Yield (%) | Reference |

| Conventional Heating | N/A | 8 hours | 65% | |

| Microwave Irradiation | 600 | 5 minutes | 88% |

Table 3: Comparison of Conventional vs. Microwave Synthesis of 4,6-Diarylpyrimidines

This table presents a comparative synthesis of 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine.

| Method | Time | Yield (%) | Reference |

| Conventional Heating | 12 hours | 93% | javeriana.edu.co |

| Microwave Irradiation | 10 minutes | 83% | javeriana.edu.co |

Structure Activity Relationship Sar Studies of Acyl Piperidine Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental structure of Acyl piperidine (B6355638) derivative 1 and its analogs consists of a central piperidine ring, which is a key structural feature for its biological activity. nih.govnih.govmdpi.comduke.edu The core pharmacophore is characterized by four main regions, as exemplified by the structure of fentanyl, a well-known member of this class nih.govmdpi.com:

Region B: The N-substituent on the Piperidine Ring: Typically, this is a phenethyl group in highly potent analogs. This lipophilic group is believed to interact with a hydrophobic pocket in the receptor, contributing significantly to binding affinity.

Region C: The 4-Anilino Group: A nitrogen atom at the 4-position of the piperidine ring is substituted with a phenyl ring. This aromatic ring is involved in crucial binding interactions.

Region D: The Acyl Group: An acyl group, such as a propionyl group, is attached to the anilino nitrogen. This group is essential for the agonistic activity of the compound.

A unified theory on the structure-activity relationship of opioids suggests that a heterocyclic ring, such as the piperidine ring in these derivatives, must be able to occupy a similar plane and space as the piperidine ring of morphine relative to the aromatic ring of the drug. nih.govduke.edu

Influence of Acyl Moiety Modifications on Potency and Selectivity

Modifications to the acyl group (Region D) have a profound impact on the potency and selectivity of Acyl piperidine derivative 1 and its analogs.

The length and branching of the acyl chain are critical determinants of activity. For instance, in the fentanyl series, the propionyl group is considered optimal for potent analgesic activity. Altering the chain length can lead to a decrease in potency.

| Acyl Group | Relative Potency |

| Acetyl | Lower |

| Propionyl | High (Optimal) |

| Butyryl | Lower |

This table illustrates the general trend observed for acyl chain length modifications in 4-anilidopiperidine derivatives.

Replacing the alkyl chain of the acyl group with aromatic or heteroaromatic rings has been explored to modulate the pharmacological profile. The introduction of these bulky substituents can influence receptor binding and selectivity. For example, incorporating a 4-phenyl group into the 4-anilidopiperidine structure has led to a new class of potent opioid analgesics. nih.gov Furthermore, the isosteric replacement of a phenyl group with various heteroaryl substituents has produced compounds with high analgesic potency and, in some cases, a shorter duration of action. nih.gov

The introduction of polar groups like hydroxyl or amino functions on the acyl moiety generally leads to a decrease in analgesic potency. This is likely due to altered lipophilicity, which can affect the ability of the compound to cross the blood-brain barrier, as well as potentially disrupting the key interactions within the receptor binding site.

Impact of Piperidine Ring Substituents on Activity

Substitutions on the piperidine ring (Region A) can significantly affect the activity of this compound, primarily through steric and stereochemical effects.

The position and stereochemistry of substituents on the piperidine ring are critical factors in determining the analgesic potency.

Substitution at the 2-position: The introduction of a methyl group at the 2-position of the piperidine ring has been shown to be detrimental to analgesic activity. nih.gov

Substitution at the 3-position: Methylation at the 3-position has a more complex effect that is highly dependent on the stereochemistry. The cis-isomer of 3-methylfentanyl is significantly more potent than fentanyl, while the trans-isomer is less potent. researchgate.netbohrium.com Groups larger than a methyl group at the 3-position severely reduce analgesic potency, suggesting that steric factors play a crucial role. researchgate.netsemanticscholar.orgnih.goveurekaselect.com

Substitution at the 4-position: The introduction of substituents at the 4-position of the piperidine ring, in addition to the anilido group, has led to some of the most potent fentanyl analogs. For instance, a carbomethoxy group at this position results in carfentanil, and a methoxymethyl group leads to sufentanil, both of which are significantly more potent than fentanyl. nih.gov The potency in this series of analogs appears to be influenced by steric requirements rather than the chemical nature of the substituent. researchgate.netsemanticscholar.orgnih.gov

The following table summarizes the effects of methyl substitution on the piperidine ring of fentanyl analogs:

| Position of Methyl Group | Isomer | Relative Analgesic Potency |

| 2-methyl | - | Decreased nih.gov |

| 3-methyl | cis | Significantly Increased researchgate.net |

| 3-methyl | trans | Slightly Increased researchgate.net |

| 4-methyl | - | Decreased nih.gov |

This interactive table provides an overview of the impact of positional isomerism of a methyl group on the piperidine ring.

Influence of Ring Unsaturation

The degree of saturation within the piperidine ring is a critical determinant of the biological activity of this compound. The introduction of double bonds to form a tetrahydropyridine (B1245486) or dihydropyridine (B1217469) ring alters the molecule's conformation, rigidity, and electronic properties.

Studies on related N-acylpiperidines with insecticidal properties have shown that the saturated piperidine ring is often crucial for maintaining an optimal conformation for binding to the target receptor. The flexibility of the saturated ring allows it to adopt the most favorable geometry within the binding pocket. Introducing unsaturation can increase rigidity, which may be beneficial if the resulting conformation is ideal for binding, but is often detrimental if it prevents the molecule from achieving the necessary orientation. The stability of the compound can also be affected, as the piperidine ring is generally more chemically stable than its unsaturated counterparts.

Role of Functionalization at Different Ring Positions

The placement of substituents on the carbon atoms of the piperidine ring provides a powerful means to modulate the activity, selectivity, and pharmacokinetic properties of this compound.

Research on piperidine-based insecticides has demonstrated a clear SAR for substitution on the ring. For a series of piperidine derivatives tested against the mosquito Aedes aegypti, the position of an alkyl or benzyl (B1604629) moiety significantly impacted toxicity. The general trend for toxicity was found to be substitution at the second carbon > third carbon > fourth carbon nih.govresearchgate.net. This suggests that the region around the C2 position of the piperidine ring is particularly important for interaction with the biological target.

Furthermore, the nature of the substituent is also critical. In the same study, the order of toxicity for different substituents at the C2 position was ethyl- > methyl- > benzyl-derivatives nih.govresearchgate.net. This indicates that a moderately sized alkyl group is preferred, while a larger, more flexible benzyl group diminishes activity. These findings are instrumental in guiding the synthesis of more potent analogues.

| Position of Substitution | Effect on Activity | Reference Compound Example |

| C2 | Highest activity observed | 2-ethyl-piperidine |

| C3 | Moderate activity | 3-methyl-piperidine |

| C4 | Lowest activity | 4-benzyl-piperidine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of this compound and its analogues with their biological activity. These models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

Descriptor-Based QSAR Equations

Descriptor-based QSAR models utilize molecular descriptors—numerical values that encode different aspects of a molecule's structure—to derive a mathematical equation that predicts biological activity. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular surface area).

For a series of N-acylpiperidine mosquito repellents, a QSAR model was developed to predict their complete protection time (CPT). A multiple linear regression (MLR) equation was derived using four key descriptors. The statistical quality of this model demonstrated its predictive power.

Example of a Descriptor-Based QSAR Equation for Repellency:

A study on N-acylpiperidine repellents at a low concentration (2.5 µmol/cm²) yielded the following QSAR equation:

Log(CPT) = b₀ + b₁(Descriptor 1) + b₂(Descriptor 2) + b₃(Descriptor 3) + b₄(Descriptor 4)

The model showed a good correlation coefficient (R² = 0.689) and was validated internally, indicating its robustness. The descriptors used in such models often relate to the molecule's size, shape, and electronic properties, providing insight into the structural requirements for activity acs.org.

| Model Statistics | Value |

| Number of Descriptors (N) | 4 |

| Number of Compounds (n) | 34 |

| Correlation Coefficient (R²) | 0.689 |

| Cross-validated R² (cvOO) | 0.608 |

| F-statistic | 16.05 |

| Standard Deviation (s) | 1.815 |

Field-Based QSAR Studies (e.g., Steric and Electrostatic Fields)

Field-based QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a 3D representation of the structural requirements for activity. These methods calculate the steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activity.

The resulting 3D contour maps highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For instance, a CoMFA study on a series of bioactive piperidine derivatives would typically show:

Steric Fields: Green contours indicating regions where bulky groups enhance activity, and yellow contours showing where they are detrimental.

Electrostatic Fields: Blue contours highlighting areas where positive charge is favorable, and red contours indicating where negative charge increases activity.

In a CoMFA analysis of diacylhydrazine insecticides, which share some structural features with acyl piperidines, the steric field contributed to 66.9% of the model's variance, while the electrostatic field contributed 33.1%. This indicates that the size and shape of the molecule are major drivers of its insecticidal activity nih.gov. Such insights are invaluable for visualizing the ideal molecular shape and charge distribution for optimal interaction with the target.

Predictive Modeling for Biological Activity

A primary goal of QSAR modeling is to predict the biological activity of novel, yet-to-be-synthesized compounds. These predictive models, once validated, can significantly accelerate the discovery of new and improved derivatives.

Artificial Neural Network (ANN) modeling is a powerful machine learning technique used for developing predictive QSAR models, especially when the structure-activity relationship is non-linear. In a study on N-acylpiperidine mosquito repellents, an ANN model was developed based on archival data. This model was then used to predict the repellent activity of new, structurally similar compounds.

The process involved:

Model Training: An ANN model was trained on a dataset of N-acylpiperidines with known repellent activity, using a selection of molecular descriptors as inputs researchgate.netnih.gov.

Prediction: The trained ANN model was used to predict the repellency class of a large number of virtual, un-synthesized N-acylpiperidine structures.

Synthesis and Validation: Promising candidates predicted by the model were then synthesized and their repellent activity was experimentally measured. Several of these newly synthesized compounds showed significantly longer protection times than the standard repellent, DEET, thus validating the predictive power of the QSAR model acs.orgresearchgate.net.

This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern drug and pesticide discovery, allowing researchers to navigate the vast chemical space more efficiently and effectively.

Computational and in Silico Approaches in Acyl Piperidine Research

Virtual Screening and Database Mining

Virtual screening is a cornerstone of modern drug discovery, enabling the identification of promising lead compounds from large databases. This process can be broadly categorized into ligand-based and structure-based methods, both of which have been instrumental in acyl piperidine (B6355638) research.

Ligand-Based Virtual Screening (e.g., Tanimoto Analysis)

Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. This method is particularly useful when the three-dimensional structure of the biological target is unknown. A key technique in LBVS is the analysis of molecular similarity, often quantified using the Tanimoto coefficient.

In the context of acyl piperidine research, a known active compound, such as Acyl piperidine derivative 1, is used as a "pivot" or reference structure. mdpi.com A database of molecules is then searched for compounds that share structural similarities with this pivot. The Tanimoto similarity index is a common metric, where a higher score indicates greater similarity. For instance, in a screening campaign starting from a set of known N-acyl piperidine compounds, researchers might select molecules from a larger database (e.g., MolPort) that meet a certain similarity threshold. mdpi.com In one such study, after an initial pharmacophore-based screening yielded over a thousand structures, Tanimoto analysis was applied to narrow the field. Compounds with a Tanimoto similarity index below a certain cutoff (e.g., ≤ 0.35) were discarded, leading to a more focused set of 145 molecules for further analysis. mdpi.com This demonstrates the efficiency of using Tanimoto analysis to filter large datasets for the most promising candidates.

Table 1: Example of Similarity Analysis in Acyl Piperidine Derivatives

| Compound Pair | Similarity Contribution | Similarity Score (%) |

| Structures 15 and 21 | Steric | 92.77 |

| Structures 23 and 27 | Electrostatic | 97.73 |

This table illustrates the results of a molecular field overlap analysis for pairs of N-acyl piperidine derivatives that showed high similarity. Such analyses help in understanding the specific structural features that contribute to their activity. mdpi.com

Structure-Based Virtual Screening

When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based virtual screening (SBVS) becomes a powerful tool. Molecular docking is the primary method used in SBVS, which predicts the preferred orientation of a ligand when bound to a target, forming a stable complex.

For this compound, identified as an initial hit, SBVS can be used to understand its binding mode and to screen for other compounds that might bind with higher affinity. nih.gov For example, after identifying a piperidine derivative as a moderate inhibitor of the acetylcholine-binding protein (AChBP), a surrogate for the α7 nicotinic receptor, molecular modeling was performed. nih.gov This involved docking the derivative into the known crystal structure of AChBP to elucidate key interactions. This structural insight then guided the design and synthesis of new derivatives with improved potency. nih.govrsc.org

In a typical workflow, a library of compounds is docked into the active site of the target protein. The resulting poses are then "scored" based on their predicted binding affinity. Compounds with the best scores are selected for further experimental testing. This approach not only helps in identifying novel inhibitors but also provides a structural basis for understanding their mechanism of action. mdpi.comresearchgate.netnih.gov

Pharmacophore Modeling and Analysis

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is a crucial step in understanding structure-activity relationships (SAR) and designing new ligands. slideshare.net

Pharmacophoric Feature Identification and Mapping

The first step in developing a pharmacophore model is to identify the key chemical features responsible for a molecule's biological activity. researchgate.net For a series of N-acyl piperidine derivatives, this process begins by aligning the structures of known active compounds, often using a potent molecule like this compound as a template.

From this alignment, common features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups are identified. nih.govnih.gov For example, a pharmacophoric evaluation of a set of N-acyl piperidines identified a model consisting of six key features: one hydrogen bond acceptor (Acc) and five hydrophobic centers (Hyd). mdpi.com In another study on piperidine-based sigma receptor 1 (S1R) ligands, the key pharmacophoric elements were identified as a positive ionizable functionality (the piperidine nitrogen), a primary hydrophobic group, and a secondary hydrophobic group. nih.gov

Pharmacophore-Guided Model Development

Once the key features are identified and mapped, a 3D pharmacophore model is generated. This model represents the spatial arrangement of these features necessary for activity. The model is then validated to ensure it can distinguish between active and inactive compounds.

This validated pharmacophore model serves as a 3D query for virtual screening of large compound databases. nih.gov The database is searched for molecules that can map their own chemical features onto the pharmacophore model. This is a highly efficient method for identifying novel scaffolds that possess the desired biological activity but may be structurally distinct from the original template compounds. mdpi.com This approach successfully led to the discovery of new chemotypes for targets like the M5 muscarinic acetylcholine receptor, starting from a known piperidine-based modulator. nih.gov

Hierarchical Cluster Analysis of Pharmacophoric Features

Hierarchical Cluster Analysis (HCA) is a statistical method used to group similar objects into clusters. In the context of acyl piperidine research, HCA can be applied to classify a series of compounds based on their pharmacophoric features. nih.govresearchgate.net This helps in understanding the diversity of a compound set and in selecting representative molecules for further studies.

For instance, a set of N-aryl piperidine compounds was classified into active and inactive groups using HCA based on their shared pharmacophoric elements (ATM, SF, ARO, HYD, and ACC). mdpi.com The analysis revealed distinct clusters, with the most active molecules grouped together, separate from the least active ones. researchgate.net This clustering helps to rationalize the observed structure-activity relationships. Furthermore, HCA is particularly useful for analyzing conformationally flexible molecules, like many piperidine derivatives. By clustering the various possible conformers of a molecule based on the spatial orientation of its pharmacophore elements, researchers can identify the most relevant conformations for biological activity, which can then be used for more accurate 3D-QSAR studies. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. For this compound, docking studies were instrumental in analyzing its binding mode within the S1R binding pocket. These studies were performed using a model of the S1R structure derived from co-crystal structures of the receptor with other known ligands nih.gov. The primary goal was to understand the structural basis for the compound's high affinity and to guide further structure-based optimization nih.gov.

While specific predicted binding energy values (ΔG) from docking calculations are not detailed in the primary research, the experimental binding affinity of this compound for the Sigma-1 Receptor has been determined through radioligand binding assays. The compound exhibits a high affinity, with an inhibition constant (Ki) of 3.2 nM nih.gov. This value is comparable to that of the reference S1R ligand, haloperidol, which has a Ki of 2.5 nM, indicating that Compound 1 is a potent binder to the receptor nih.gov.

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| This compound | Sigma-1 Receptor (S1R) | 3.2 nM |

| Haloperidol (Reference) | Sigma-1 Receptor (S1R) | 2.5 nM |

The computational studies were designed to reveal the crucial amino acid residues within the S1R binding site that interact with this compound nih.govrsc.org. Although the specific residues are not explicitly enumerated in the available literature for Compound 1, it is noted that S1R and the related Sigma-2 Receptor (S2R) share similar amino acid residues in their binding pockets nih.gov. The stabilization of ligands within the receptor's sub-pockets is dependent on both polar and hydrophobic interactions with these residues nih.gov. The analysis confirmed the importance of the protonated amine moiety in driving affinity, a common feature for S1R ligands nih.gov.

Molecular Dynamics (MD) Simulations

To further investigate the stability of the ligand-receptor complex and to observe its dynamic behavior over time, molecular dynamics (MD) simulations were performed. The complex of this compound bound to the Sigma-1 Receptor was subjected to a 50-nanosecond simulation nih.gov.

The MD simulations provide insights into the conformational stability of the ligand within the binding pocket. The analysis of the simulation trajectory for Compound 1 indicated that the ligand remains stably bound in the binding site throughout the simulation nih.gov. The Root Mean Square Deviation (RMSD) of the ligand, when measured relative to the protein, demonstrated its stability within the cavity, suggesting that it maintains a consistent binding pose without significant conformational changes that would lead to dissociation nih.govresearchgate.net.

| Parameter | Value / Observation |

|---|---|

| Simulation Time | 50 ns |

| Complex Stability | Stable throughout the simulation |

| Ligand RMSD | Demonstrated stability in the binding site |

| Protein RMSD | Generally stable with a small increase at 38-41 ns |

Solvent Effects and Hydration Shell Analysis

The biological activity of a molecule is invariably influenced by its aqueous environment. Molecular Dynamics (MD) simulations are a powerful tool for investigating the interplay between a solute, such as this compound, and the surrounding solvent molecules. researchgate.net By employing MD simulations with an explicit solvent, researchers can elucidate key conformational behaviors and interactions, including hydrogen bonding patterns and the solvent-accessible surface area. researchgate.net

This analysis involves simulating the compound in a water box and observing the dynamics over time, typically nanoseconds. The results reveal how water molecules arrange themselves around the acyl piperidine structure, forming a hydration shell. The stability of the compound's conformation can be assessed by calculating the root-mean-square deviation (RMSD) over the simulation time. nih.gov Furthermore, analyzing the number and lifetime of hydrogen bonds between the compound and water provides insight into its solubility and the stability of its interactions in a biological milieu. researchgate.net

More advanced ab initio molecular dynamics can be used to study the subtle effects of hydration on the electronic structure and vibrational frequencies of the molecule. mdpi.com For instance, the interaction between the acyl carbonyl group and water molecules in the first hydration shell can be quantified, revealing how the solvent perturbs the molecule's properties. mdpi.com These simulations are crucial for understanding how the physiological environment modulates the structure and, consequently, the function of this compound.

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic properties and energetic landscape of molecules, providing a fundamental understanding of their intrinsic stability and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the structural and electronic properties of piperidine derivatives. researchgate.net DFT calculations can accurately determine molecular geometry, electronic stability, and reactivity descriptors. researchgate.net For this compound, DFT studies, often using functionals like B3LYP with basis sets such as 6–311G(d,p), can optimize the molecular structure to its lowest energy state. nih.gov

From this optimized geometry, a wealth of electronic information can be derived. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For example, a smaller energy gap suggests that the molecule is more reactive. These calculations provide a quantum-level rationale for the molecule's behavior in chemical reactions.

Energy Minimization and Conformational Sampling

Acyl piperidine derivatives are flexible molecules that can adopt multiple conformations, each with a different energy level. Understanding the preferred three-dimensional structure is critical, as it dictates how the molecule interacts with biological targets. Computational methods are employed to perform energy minimization and conformational sampling to identify the most stable structures. mdpi.com

For N-acylpiperidines, the conformational preference is significantly influenced by a phenomenon known as pseudoallylic strain. nih.gov Due to the partial double-bond character of the amide C-N bond, steric interactions can force substituents on the piperidine ring into specific orientations. DFT calculations have shown that for a 2-substituted N-acylpiperidine, the axial conformation is strongly favored over the equatorial one, with a Gibbs free energy difference (ΔG) that can be as high as -3.2 kcal/mol. nih.gov

Computational studies also investigate the equilibrium between different ring conformations, such as the chair and the twist-boat forms. The twist-boat conformation is generally found to be less favorable than the chair form by approximately 1.5 kcal/mol. nih.gov Molecular dynamics simulations further complement these static energy calculations by exploring the conformational landscape over time, generating free energy landscapes that illustrate the relative stabilities of different conformations and the energy barriers between them. mdpi.com

| Conformation | Substituent Orientation | Relative Gibbs Free Energy (ΔG, kcal/mol) | Comment |

|---|---|---|---|

| Chair | Axial | 0.0 | Most stable conformer |

| Chair | Equatorial | +3.2 | Destabilized by pseudoallylic strain |

| Twist-Boat | - | ~ +1.5 | Less stable than chair conformation |

Cheminformatics and Bioinformatics Integration

The integration of cheminformatics and bioinformatics provides powerful in silico tools for predicting the drug-like properties of molecules early in the discovery pipeline, helping to filter and prioritize candidates.

Predictions of Pharmacokinetic Properties

Cheminformatics platforms like SwissADME, ADMETlab, and GastroPlus™ are routinely used to predict the pharmacokinetic profiles of novel compounds such as this compound. nih.govresearchgate.netchula.ac.th These tools use quantitative structure-property relationship (QSPR) models, which are statistical models built from large datasets of experimentally determined properties.

By inputting the 2D structure of a molecule, these programs can rapidly calculate a range of important parameters related to absorption and distribution. These predictions help researchers assess the potential of a compound to reach its target in the body. It is a critical step in weeding out molecules with poor pharmacokinetic characteristics long before any resource-intensive experimental work is undertaken. nih.gov

| Property | Description | Typical Prediction Goal |

|---|---|---|

| Lipophilicity (LogP) | Octanol-water partition coefficient, indicates solubility. | Value typically between 1 and 5 for oral drugs. |

| Aqueous Solubility (LogS) | Indicates how well the compound dissolves in water. | Higher solubility is generally preferred. |

| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | High absorption is desirable for oral drugs. |

| Blood-Brain Barrier (BBB) Permeation | Predicts if the compound can cross into the central nervous system. | "Yes" or "No" prediction, desirable depending on the target. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. | Generally <140 Ų for good cell permeability. |

Synthetic Accessibility Predictions

A crucial aspect of drug development is whether a designed molecule can be synthesized efficiently and economically. Synthetic accessibility scores are computational metrics designed to estimate the ease of synthesis for a given molecule. nih.gov These scores help chemists prioritize compounds that are not only potent but also practical to produce in a lab.

Fragment-based scores (e.g., SAscore): These methods analyze the molecule by breaking it down into fragments. The score is calculated based on the frequency of these fragments in databases of known, easily synthesized molecules (like PubChem). The presence of rare or unusual fragments increases the difficulty score. nih.govnih.gov

Complexity-based scores: These algorithms calculate a score based on structural complexity, penalizing features like a large number of stereocenters, large rings, or complex ring fusions, which are often challenging to construct synthetically. nih.gov

Retrosynthesis-based scores: More advanced tools use AI to perform a rapid, simulated retrosynthesis. They attempt to "deconstruct" the target molecule back to commercially available starting materials. synthiaonline.comelsevier.com The predicted number of steps and the reliability of the proposed reactions are used to generate an accessibility score. synthiaonline.com

For this compound, these tools can provide a score, typically on a scale (e.g., 1 for easy, 10 for very difficult), that guides chemists in their decision-making process, ensuring that research efforts are focused on molecules with a high probability of successful synthesis. nih.gov

Preclinical Pharmacological Investigations of Acyl Piperidine Derivatives

Enzyme Inhibition Studies

Acyl piperidine (B6355638) derivatives have been the subject of extensive research to determine their potential as inhibitors of several key enzymes implicated in a range of diseases. These studies are crucial in understanding the therapeutic potential of this class of compounds.

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Acyl piperidine derivatives have been designed and evaluated for their ability to inhibit this enzyme.

In one study, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and assessed for their anti-acetylcholinesterase activity. nih.gov The results showed that several of these compounds exhibited potent inhibition of AChE. For instance, a derivative with a fluorine atom at the ortho position of the benzamide (B126) ring was found to be the most active in its series, with a half-maximal inhibitory concentration (IC50) of 13 ± 2.1 nM. nih.gov Another compound in the same series, with a chlorine atom at the ortho position, also demonstrated significant inhibitory activity against AChE with an IC50 value of 0.09 ± 0.002 µM. nih.gov

Another study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that specific structural modifications dramatically enhanced AChE inhibitory activity. mdpi.com The most potent compound from this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, displayed an exceptionally low IC50 value of 0.56 nM, indicating very high potency. mdpi.com

| Derivative Class | Specific Compound | IC50 Value | Reference |

|---|---|---|---|

| N-(2-(piperidine-1-yl)ethyl)benzamide | ortho-fluoro substituted | 13 ± 2.1 nM | nih.gov |

| N-(2-(piperidine-1-yl)ethyl)benzamide | ortho-chloro substituted | 0.09 ± 0.002 µM | nih.gov |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Compound 21 | 0.56 nM | mdpi.com |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin (B10506) and dopamine. nih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. captortherapeutics.com

Research into pyridazinobenzylpiperidine derivatives has identified compounds with potent and selective inhibitory activity against MAO-B. captortherapeutics.com In a study of 24 such derivatives, most showed a preference for inhibiting MAO-B over MAO-A. captortherapeutics.com The most potent compound, designated S5, had an IC50 value of 0.203 μM for MAO-B. captortherapeutics.com In contrast, its inhibitory activity against MAO-A was much weaker, with an IC50 value of 3.857 μM, resulting in a high selectivity index of 19.04 for MAO-B. captortherapeutics.com Kinetic studies revealed that this inhibition was of a competitive and reversible type. captortherapeutics.com

Another class of acyl piperidine derivatives, derived from the natural alkaloid piperine (B192125), has also been investigated for MAO inhibition. One such derivative, 5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amide, demonstrated very potent MAO-B inhibitory activity with an IC50 of 0.045 µM and good selectivity over MAO-A (IC50 = 3.66 µM).

| Derivative Class | Specific Compound | Target | IC50 Value | Reference |

|---|---|---|---|---|

| Pyridazinobenzylpiperidine | Compound S5 | MAO-B | 0.203 µM | captortherapeutics.com |

| MAO-A | 3.857 µM | |||

| Piperine Derivative | 5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amide | MAO-B | 0.045 µM | |

| MAO-A | 3.66 µM |

Alpha-amylase is a key enzyme in the digestion of carbohydrates. Inhibitors of this enzyme can slow down carbohydrate absorption, which is a therapeutic strategy for managing type 2 diabetes.

A study on a series of synthetic piperidine-substituted chalcones (compounds 2-28) evaluated their potential as α-amylase inhibitors. All the tested compounds showed inhibitory activity against α-amylase, with IC50 values ranging from 9.86 to 35.98 μM, which was comparable to the standard drug acarbose.

| Derivative Class | IC50 Value Range | Reference |

|---|---|---|

| Piperidine-substituted Chalcones | 9.86 - 35.98 µM |

Carbonic anhydrase isoforms IX and XII are overexpressed in many types of tumors and contribute to the acidification of the tumor microenvironment, promoting tumor progression. Selective inhibitors of these enzymes are being investigated as potential anticancer agents.

A series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. These compounds were found to be potent inhibitors of the cancer-associated isoforms hCA IX and hCA XII. The 4-fluoro substituted derivative (compound 7h) was the most effective inhibitor of hCA IX with an inhibition constant (Ki) of 1.2 nM. The 4-hydroxy substituted derivative (compound 7b) was the most potent inhibitor of hCA XII, with a Ki of 4.3 nM.

| Derivative Class | Specific Compound | Target | Ki Value | Reference |

|---|---|---|---|---|

| 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Compound 7h (4-fluoro) | hCA IX | 1.2 nM | |

| Compound 7b (4-hydroxy) | hCA XII | 4.3 nM |

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. Inhibition of MAGL is a therapeutic strategy for a variety of neurological and inflammatory disorders.